(R)-4-(Piperidin-3-yl)aniline dihydrochloride

Description

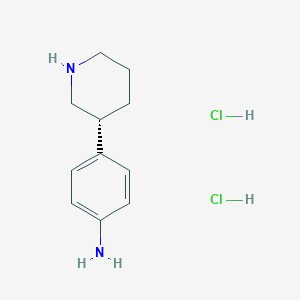

(R)-4-(Piperidin-3-yl)aniline dihydrochloride is a chiral amine derivative characterized by a piperidine ring substituted at the 3-position with a phenylamine group. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous media compared to its free base form. Key identifiers include synonyms such as 4-(3-Piperidyl)aniline Dihydrochloride and CAS-referenced aliases (e.g., TRA0100685, SB23206) . Its molecular structure combines a rigid piperidine scaffold with an aniline moiety, making it a versatile intermediate in pharmaceutical synthesis, particularly for targeting neurotransmitter receptors or enzymes requiring aromatic-amine interactions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H18Cl2N2 |

|---|---|

Molecular Weight |

249.18 g/mol |

IUPAC Name |

4-[(3R)-piperidin-3-yl]aniline;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;/h3-6,10,13H,1-2,7-8,12H2;2*1H/t10-;;/m0../s1 |

InChI Key |

LHBXDRDCMOQPJV-XRIOVQLTSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)N.Cl.Cl |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Salt-Forming Reaction

Reactants : 3-(4-nitrophenyl)pyridine and 3-halogenated propylene (e.g., 3-chloropropylene).

Conditions : The reaction is typically carried out in ethanol or acetonitrile as solvent, at 55–65 °C for 2–3 hours.

Additives : Zinc powder is added to facilitate the reaction, with molar ratios approximately 1:1.1–1.2:0.1–0.3 for 3-(4-nitrophenyl)pyridine : 3-halogenated propylene : zinc powder.

Outcome : Formation of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt, which is isolated by filtration and concentration.

Reduction Reaction

Reactants : The quaternary ammonium salt is mixed with zinc chloride and sodium borohydride.

Conditions : The reduction is performed in tetrahydrofuran (THF) or ethanol under an inert atmosphere (nitrogen, helium, or argon) to prevent oxidation.

Procedure : Zinc chloride and the quaternary ammonium salt are stirred for 10–20 minutes, then sodium borohydride is added portion-wise at 20–30 °C over 3–5 hours.

Workup : The reaction mixture is concentrated to one-third or one-fourth volume, poured into ice water, quenched with dilute hydrochloric acid to pH 3–4, then basified to pH 10–12 with sodium hydroxide or other bases (e.g., sodium carbonate, triethylamine). The product is extracted with ethyl acetate, washed, concentrated, and purified by recrystallization.

Yield : High yields of 94–96% have been reported.

Characterization : ^1H NMR confirms the structure with characteristic signals for the piperidine and aniline protons.

| Step | Reactants/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Salt-forming reaction | 3-(4-nitrophenyl)pyridine, 3-halogenated propylene, zinc powder | Ethanol or acetonitrile | 55–65 | 2–3 | Not isolated | Formation of quaternary ammonium salt |

| Reduction reaction | Quaternary ammonium salt, zinc chloride, sodium borohydride | THF or ethanol | 20–30 | 3–5 | 94–96 | Under inert atmosphere, mild conditions |

Cost-effectiveness : Avoids precious metal catalysts, reducing production costs.

Mild conditions : Ambient to moderate temperatures and atmospheric pressure.

Scalability : Suitable for large-scale industrial synthesis due to simple workup and high yield.

Simultaneous reduction : Both nitro and pyridine rings are reduced in one step, simplifying the process.

Purity : The product can be purified by standard extraction and recrystallization techniques.

The use of zinc chloride in combination with sodium borohydride is critical for effective reduction.

Protective inert atmosphere prevents side reactions and oxidation.

The pH adjustment during workup is essential for isolating the free base before conversion to dihydrochloride salt.

Variations in zinc chloride and sodium borohydride molar ratios affect yield and purity; optimal ratios are approximately 1:0.5–0.7:1.5–2 (quaternary salt : zinc chloride : sodium borohydride).

The method has been validated by multiple embodiments with consistent yields and reproducible NMR data.

The preparation of (R)-4-(Piperidin-3-yl)aniline dihydrochloride is efficiently achieved via a two-step process involving salt formation and reduction. The method is industrially viable, cost-effective, and yields high-purity product under mild conditions without precious metals. This preparation route is well-documented with detailed reaction parameters and analytical data supporting its robustness and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-(Piperidin-3-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, N-oxides, and reduced amine compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that (R)-4-(Piperidin-3-yl)aniline dihydrochloride exhibits promising anticancer properties. Its structure allows for modulation of biological activity through interaction with specific targets involved in tumor growth and proliferation. For instance, studies have shown that derivatives of this compound can inhibit cancer cell lines by inducing apoptosis and blocking cell cycle progression.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In preclinical models, it has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Synthesis and Evaluation

A notable study synthesized several derivatives of this compound to evaluate their biological activity against various cancer cell lines. The results indicated that certain modifications to the piperidine ring enhanced anticancer efficacy, paving the way for further development of targeted therapies.

Cosmetic Formulation

Skin Care Applications

In the cosmetic industry, this compound is utilized as an active ingredient in skin care formulations due to its beneficial properties. Its incorporation into creams and serums has been linked to improved skin hydration and anti-aging effects. The compound's ability to enhance dermal penetration makes it a valuable addition to formulations aimed at delivering other active ingredients effectively.

Experimental Design in Formulation Development

Recent studies have employed experimental design methodologies to optimize formulations containing this compound. These studies focus on evaluating physical stability, sensory properties, and moisturizing effects, leading to the development of innovative products that meet consumer demands for efficacy and safety.

Organic Synthesis

Intermediate for Chemical Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its versatile chemical structure allows chemists to use it as a building block for creating more complex molecules with desired pharmacological activities.

Case Study: Industrial Production Methodology

A patented method describes a novel approach for synthesizing this compound that avoids the use of precious metals, thereby reducing production costs while maintaining high yields. This method involves a salifying reaction followed by a reduction process using zinc chloride and sodium borohydride, demonstrating its feasibility for large-scale industrial applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-4-(Piperidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-4-(Piperidin-3-yl)aniline Dihydrochloride

The (S)-enantiomer of this compound has been commercially available but is listed as discontinued in some catalogs, suggesting challenges in synthesis or stability . Both enantiomers share identical molecular weights and solubility profiles due to their salt form. However, their stereochemical differences significantly impact biological activity. For instance, the (S)-enantiomer is marketed with 95% purity by TaiChem Taizhou Ltd. , but pharmacological data gaps exist for the (R)-form. Enantiomeric purity is critical in drug development, as seen in levocetirizine (an (R)-configured antihistamine), which exhibits superior receptor binding compared to its (S)-counterpart .

Positional Isomer: 4-(Piperidin-1-yl)aniline Dihydrochloride

This isomer substitutes the piperidine ring at the 1-position instead of the 3-position. The 1-yl substitution may enhance metabolic stability but reduce target affinity compared to the 3-yl analog, as piperidine ring positioning influences receptor docking.

Substituent Variants: (R)-4-(1-Aminobutyl)aniline Dihydrochloride

Replacing the piperidine-3-yl group with a 1-aminobutyl chain introduces flexibility and a longer alkyl spacer. This variant (CAS 1217443-22-5) is produced industrially at 99% purity , suggesting robust synthesis protocols. The aminobutyl chain may improve membrane permeability but reduce selectivity due to increased non-specific interactions.

Piperazine-Based Analog: Levocetirizine Dihydrochloride

Levocetirizine (CAS 130018-87-0) shares the dihydrochloride salt form and (R)-configuration but incorporates a piperazine ring and a chlorophenyl-benzyl group . Its molecular weight (461.81 g/mol) exceeds that of (R)-4-(Piperidin-3-yl)aniline dihydrochloride, and its extended structure enhances H1 receptor antagonism. This highlights how ring size (piperidine vs. piperazine) and aromatic substituents dictate therapeutic efficacy.

Table 1: Key Properties of this compound and Analogs

Biological Activity

(R)-4-(Piperidin-3-yl)aniline dihydrochloride is a chemical compound that has garnered attention for its significant biological activity, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN\

- Molecular Weight : Approximately 227.18 g/mol

- Solubility : As a dihydrochloride salt, it exhibits enhanced solubility in aqueous solutions, making it suitable for various medicinal applications.

The compound features a piperidine ring substituted at the 3-position with an aniline moiety at the 4-position, which contributes to its pharmacological profile.

This compound is primarily studied for its interactions with neurotransmitter systems in the brain. It shows potential as an antipsychotic agent , influencing both dopamine and serotonin receptors. These interactions are crucial for managing various mental health conditions, including schizophrenia and mood disorders.

Key Mechanisms:

- Dopamine D2 Receptor Interaction : Preliminary studies indicate that this compound may exhibit binding affinity to dopamine D2 receptors, which is significant for antipsychotic activity.

- Serotonin Receptor Modulation : The compound's influence on serotonin receptors suggests a role in mood regulation and anxiety management.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

- Antipsychotic Properties : The ability to modulate neurotransmitter systems positions this compound as a candidate for further development in treating psychotic disorders.

- Anti-inflammatory and Analgesic Effects : Initial findings suggest potential anti-inflammatory and analgesic properties, indicating its usefulness in pain management therapies.

- NLRP3 Inflammasome Inhibition : Studies exploring related compounds indicate that structural analogs may inhibit NLRP3 inflammasome activity, which is associated with inflammatory responses .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated binding affinity to dopamine D2 receptors, suggesting antipsychotic potential. |

| Study 2 | Showed anti-inflammatory effects through modulation of NLRP3 inflammasome activity. |

| Study 3 | Investigated the compound's impact on serotonin receptors, indicating potential for anxiety treatment. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(1-Methylpiperidin-4-yl)aniline | 454482-12-3 | 0.90 |

| 4-(Piperidin-1-ylmethyl)aniline | 29608-05-7 | 0.79 |

| 1'-Methylspiro[indoline-3,4'-piperidine] | 69584-91-4 | 0.83 |

The unique stereochemistry and functional group positioning of this compound contribute to its distinct biological activities compared to these analogs.

Future Directions in Research

Given its promising biological activity, further research is warranted to explore:

- Clinical Trials : Evaluating efficacy and safety in human subjects.

- Mechanistic Studies : Understanding detailed pathways of action at the molecular level.

- Analog Development : Synthesizing new derivatives to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-4-(Piperidin-3-yl)aniline dihydrochloride, and what methodological considerations are critical for reproducibility?

- Answer : A common synthetic pathway involves:

Nucleophilic substitution : Reacting 4-chloronitrobenzene with (R)-piperidin-3-amine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the nitro intermediate.

Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄) converts the nitro group to an amine, yielding (R)-4-(piperidin-3-yl)aniline.

Salt formation : Treating the free base with HCl in an ethanol/water mixture to precipitate the dihydrochloride salt .

Critical considerations :

- Stereochemical purity: Use chiral HPLC or polarimetry to confirm the (R)-configuration.

- Reaction monitoring: TLC or LC-MS to track intermediate formation.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion. Work in a fume hood due to potential dust formation .

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- Structural confirmation :

- 1H/13C NMR : Verify aromatic protons (δ 6.5–7.5 ppm) and piperidine methylene signals (δ 1.5–3.0 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ (theoretical m/z for C₁₁H₁₇N₂·2HCl: 264.195) .

- Purity assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is typical for research-grade material .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and enantiomeric excess of this compound?

- Answer :

- Solvent selection : Replace DMF with acetonitrile to reduce side reactions (e.g., amide formation) .

- Catalyst tuning : Use chiral auxiliaries (e.g., (R)-BINAP) during the substitution step to enhance enantioselectivity.

- Temperature control : Lower reaction temperatures (0–5°C) minimize racemization .

- Post-synthesis analysis : Employ chiral SFC (supercritical fluid chromatography) for precise enantiomeric excess (ee) quantification .

Q. What are the challenges in resolving conflicting spectral data for this compound, and how can they be addressed?

- Answer :

- Common discrepancies :

- Overlapping NMR signals between piperidine and aniline protons.

- Variable melting points due to hygroscopicity.

- Solutions :

- Use deuterated DMSO for NMR to reduce proton exchange broadening.

- Pair DSC (differential scanning calorimetry) with TGA to distinguish melting from decomposition events .

Q. What biochemical pathways or targets are hypothesized for this compound based on structural analogs?

- Answer :

- Receptor interactions : Piperidine derivatives often target GPCRs (e.g., dopamine D2, serotonin 5-HT₃) due to their basic nitrogen and aromatic moieties .

- Enzyme inhibition : Structural similarity to kinase inhibitors (e.g., JAK/STAT inhibitors) suggests potential ATP-binding site interactions .

- Methodological validation :

- In vitro assays : Radioligand binding studies (e.g., [³H]-spiperone for D2 receptors).

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.